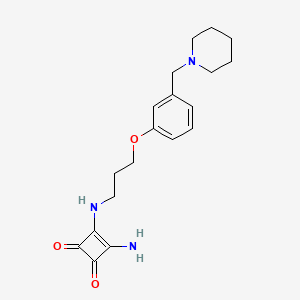

3-Cyclobutene-1,2-dione, 3-amino-4-((3-(3-(1-piperidinylmethyl)phenoxy)propyl)amino)-

Descripción general

Descripción

Antagoniza competitivamente la secreción gástrica estimulada por histamina, pentagastrina, betanecol y alimentos . Este compuesto fue desarrollado inicialmente por Bristol Myers Squibb Co. para el tratamiento de trastornos del sistema digestivo .

Métodos De Preparación

La síntesis de BMY 25368 implica la condensación de 3-[3-(1-piperidinilmetil)fenoxi]propilamina con 1-amino-2-metoxi-1-ciclobuteno-3,4-diona en metanol, seguida de tratamiento con ácido clorhídrico . Este método produce la forma clorhidrato del compuesto, que se utiliza comúnmente en la investigación .

Análisis De Reacciones Químicas

BMY 25368 experimenta diversas reacciones químicas, principalmente involucrando su papel como antagonista del receptor H2 de la histamina. Inhibe competitivamente la secreción de ácido gástrico estimulada por histamina, pentagastrina, betanecol y alimentos . Los principales productos formados a partir de estas reacciones están típicamente relacionados con la inhibición de la secreción de ácido gástrico .

Aplicaciones Científicas De Investigación

BMY 25368 ha sido estudiado extensamente por sus efectos sobre la secreción de ácido gástrico. En un estudio doble ciego, controlado con placebo, se demostró que disminuye significativamente la acidez intragástrica integrada mediana de 24 horas y aumenta la concentración de gastrina en plasma en sujetos sanos . Además, se ha estudiado su posible uso en el tratamiento de la enfermedad ulcerosa gástrica en caballos, donde se encontró que disminuye la concentración de iones de hidrógeno y aumenta el pH en un patrón de respuesta a la dosis

Mecanismo De Acción

BMY 25368 ejerce sus efectos antagonizando competitivamente el receptor H2 de la histamina, que está involucrado en la regulación de la secreción de ácido gástrico . Al bloquear este receptor, BMY 25368 inhibe la secreción de ácido gástrico, reduciendo así la acidez en el estómago . Este mecanismo lo hace efectivo en el tratamiento de afecciones relacionadas con la secreción excesiva de ácido gástrico, como las úlceras .

Comparación Con Compuestos Similares

BMY 25368 es similar a otros antagonistas del receptor H2 de la histamina, como la cimetidina, la ranitidina y la famotidina. Es único en su inhibición de larga duración y potente de la secreción de ácido gástrico . A diferencia de otros antagonistas del receptor H2, se ha demostrado que BMY 25368 proporciona un control sostenido de la acidez intragástrica durante el día y la noche con una sola dosis diaria . Esto lo convierte en un compuesto valioso para la investigación y las posibles aplicaciones terapéuticas.

Compuestos similares::- Cimetidina

- Ranitidina

- Famotidina

Propiedades

Número CAS |

86134-80-7 |

|---|---|

Fórmula molecular |

C19H25N3O3 |

Peso molecular |

343.4 g/mol |

Nombre IUPAC |

3-amino-4-[3-[3-(piperidin-1-ylmethyl)phenoxy]propylamino]cyclobut-3-ene-1,2-dione |

InChI |

InChI=1S/C19H25N3O3/c20-16-17(19(24)18(16)23)21-8-5-11-25-15-7-4-6-14(12-15)13-22-9-2-1-3-10-22/h4,6-7,12,21H,1-3,5,8-11,13,20H2 |

Clave InChI |

KSBYXRUNSLGUNE-UHFFFAOYSA-N |

SMILES |

C1CCN(CC1)CC2=CC(=CC=C2)OCCCNC3=C(C(=O)C3=O)N |

SMILES canónico |

C1CCN(CC1)CC2=CC(=CC=C2)OCCCNC3=C(C(=O)C3=O)N |

Apariencia |

Solid powder |

Key on ui other cas no. |

86134-80-7 |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>2 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

BMY 25368 BMY-25368 SK and F 94482 SK and F-94482 SKF 94482 |

Origen del producto |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.